2,2-Difluoro-3,3-dimethylcyclopropan-1-amine

Description

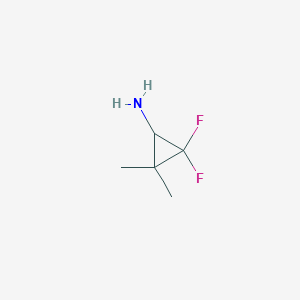

2,2-Difluoro-3,3-dimethylcyclopropan-1-amine is a fluorinated cyclopropane derivative featuring a strained three-membered ring with two fluorine atoms at the C2 position and two methyl groups at the C3 position. The cyclopropane scaffold confers conformational rigidity, while the fluorine substituents enhance metabolic stability and influence electronic properties.

Properties

IUPAC Name |

2,2-difluoro-3,3-dimethylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-4(2)3(8)5(4,6)7/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSSDZQTGIVUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene Generation from Halodifluoromethanes

Difluorocarbene (:CF2) is typically generated in situ from halodifluoromethane precursors under basic or reductive conditions. Key methods include:

Base-induced dehydrohalogenation: Halodifluoromethanes such as dibromodifluoromethane (Br2CF2) or chlorodifluoromethane (ClCF2H) are treated with strong bases (e.g., alkoxides or hydroxides) to eliminate hydrogen halide and generate difluorocarbene. However, strong bases can also react with difluorocarbene, reducing yields.

Reductive methods: Zinc dust in the presence of iodine can reduce dibromodifluoromethane to generate difluorocarbene, which then cyclopropanates electron-rich alkenes effectively.

Phosphonium salt intermediates: Reaction of dibromodifluoromethane with triphenylphosphine forms a phosphonium salt that decomposes thermally to difluorocarbene, enhancing yields when combined with potassium fluoride and crown ethers.

Phase-Transfer Catalysis (PTC) Approaches

Phase-transfer catalysis allows difluorocarbene generation from chlorodifluoromethane using aqueous base and tetraalkylammonium or tetraarylarsonium salts as catalysts. This method operates under mild conditions but often suffers from low yields due to rapid hydrolysis of intermediates.

Use of Difluoroacetate Salts

Sodium chlorodifluoroacetate (ClCF2COONa) is a stable, solid source of difluorocarbene that decomposes thermally to generate :CF2. This reagent has been extensively used for difluorocyclopropanation of various alkenes at elevated temperatures (around 190 °C) in high-boiling solvents like diglyme.

The synthesis of this compound involves the introduction of the amine group onto a difluorocyclopropane scaffold. While direct synthetic routes to this amine are limited in literature, related synthetic strategies provide useful insights:

Cyclopropanation Followed by Amination

Step 1: Formation of 2,2-difluoro-3,3-dimethylcyclopropane core

Using difluorocarbene generated from halodifluoromethanes or difluoroacetate salts, cyclopropanation of 3,3-dimethyl-substituted alkenes yields 2,2-difluoro-3,3-dimethylcyclopropane derivatives.Step 2: Introduction of the amine group

The amine functionality at the cyclopropane 1-position can be introduced via nucleophilic substitution or reductive amination of suitable precursors such as cyclopropanone derivatives or halocyclopropanes.

Amine Formation via Carboxamide Intermediates

A related synthetic approach involves preparing cyclopropane carboxamides and subsequent functional group transformations:

For example, (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide was synthesized by converting the corresponding acid chloride with aromatic amines under mild conditions. This method demonstrates the feasibility of introducing amine groups on difluorocyclopropane cores via amide intermediates.

Such carboxamide intermediates can be further transformed to amines through reduction or substitution reactions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The electrophilicity of difluorocarbene is modulated by fluorine's electronegativity and resonance effects, affecting reactivity toward different alkenes.

Electron-rich alkenes generally give higher yields in difluorocyclopropanation reactions due to better carbene addition.

The presence of bulky 3,3-dimethyl substituents stabilizes the cyclopropane ring but may impose steric hindrance affecting reactivity and subsequent functionalization.

Amination strategies often rely on the availability of suitable intermediates such as halocyclopropanes or cyclopropanecarboxamides, which can be converted to amines by nucleophilic substitution or reduction.

The hydrochloride salt form of this compound is also characterized, indicating practical routes to isolate and purify the amine derivative.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of azides or halogenated derivatives.

Scientific Research Applications

2,2-Difluoro-3,3-dimethylcyclopropan-1-amine has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues in Cyclopropane Systems

Key Differences :

- Electronic Effects : Fluorine atoms in all three compounds withdraw electron density, but the phenyl group in 2-(2-fluorophenyl)cyclopropan-1-amine introduces conjugation effects absent in aliphatic derivatives .

Non-Cyclopropane Fluorinated Amines

Key Differences :

- Ring Strain vs. Flexibility : Cyclopropane derivatives exhibit higher ring strain than cyclobutane or linear analogs, influencing reactivity in ring-opening or addition reactions .

Biological Activity

2,2-Difluoro-3,3-dimethylcyclopropan-1-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with two fluorine substituents and a primary amine group. Its unique structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic pathways, which could lead to altered pharmacodynamics in therapeutic contexts.

- Receptor Interaction : The amine group may facilitate binding to neurotransmitter receptors, influencing neurochemical signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Initial data suggest moderate absorption rates following administration.

- Metabolism : The compound undergoes metabolic transformation primarily through cytochrome P450 enzymes. This metabolic profile is essential for assessing efficacy and toxicity.

- Excretion : Studies indicate renal excretion as a primary route for elimination from the body.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Effects :

- Antitumor Activity :

- Toxicological Assessment :

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations in synthesizing 2,2-Difluoro-3,3-dimethylcyclopropan-1-amine in laboratory settings?

The synthesis typically involves cyclopropanation of fluorinated precursors under controlled conditions. Key steps include:

- Precursor selection : Use of fluorinated alkenes or haloalkanes to introduce fluorine atoms (e.g., 3,3-difluoro-2-methylpropan-1-amine derivatives) .

- Reaction optimization : Temperature control (often between 0°C and 25°C) to avoid side reactions like ring-opening of the cyclopropane .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the amine product from by-products .

Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

- NMR spectroscopy : NMR is critical for resolving fluorine environments (e.g., distinguishing axial vs. equatorial fluorines in the cyclopropane ring). NMR can confirm methyl group positions .

- X-ray crystallography : Resolves stereochemistry and bond angles in the cyclopropane ring, especially when heavy atoms (e.g., hydrochloride salts) are present .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 159.61 g/mol for the hydrochloride salt) .

Computational tools : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution on amine reactivity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of cyclopropane derivatives during synthesis?

- Temperature and solvent effects : Lower temperatures favor retention of cyclopropane stereochemistry, while polar aprotic solvents (e.g., DMF) stabilize transition states .

- Catalyst design : Chiral catalysts (e.g., Rh(II) complexes) enable enantioselective cyclopropanation, critical for pharmacological applications .

Data contradiction example : Conflicting reports on stereoselectivity may arise from variations in catalyst loading or solvent purity. Resolve via controlled replicates and kinetic studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control for fluorinated compound stability in aqueous buffers .

- Structure-activity relationship (SAR) analysis : Compare activity of 2,2-difluoro derivatives with non-fluorinated analogs (e.g., 2-methylpropan-1-amine) to isolate fluorine-specific effects .

Case study : Discrepancies in IC values for enzyme inhibition may stem from differences in fluorophenyl group orientation. Use molecular docking simulations to validate binding poses .

Q. What strategies optimize the compound’s reactivity for further derivatization in medicinal chemistry?

- Protecting group selection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during fluorination or alkylation steps .

- Microwave-assisted synthesis : Accelerates ring-opening reactions of cyclopropane with nucleophiles (e.g., thiols or amines) while minimizing decomposition .

Reactivity tip : Fluorine’s electron-withdrawing effect enhances electrophilicity at the cyclopropane ring, enabling regioselective C–H functionalization .

Q. How to design assays to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Fluorescence polarization assays : Label the amine with fluorophores (e.g., FITC) to measure binding affinity to G-protein-coupled receptors (GPCRs) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions, highlighting fluorine’s role in binding entropy .

Validation step : Cross-validate results with CRISPR-edited cell lines lacking target receptors to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.